molecular formula C17H13Cl2N3O3S B2493061 3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 922662-71-3

3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2493061
CAS RN: 922662-71-3
M. Wt: 410.27
InChI Key: AWLKAXYQJYKKNA-UHFFFAOYSA-N
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Description

"3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide" is a compound that has been explored in various studies for its potential in medicinal chemistry and materials science. However, specific research directly addressing this compound is scarce, leading to a broader examination of related benzenesulfonamide derivatives to understand their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves reactions between amines and sulfonyl chlorides or through modifications of existing sulfonamide compounds. For example, the synthesis of novel benzenesulfonamide derivatives with potential anticancer activity involved the reaction of aminoguanidines with phenylglyoxal hydrate in acetic acid (Żołnowska et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives, including X-ray crystallography and NMR spectroscopy, reveals detailed information on their molecular geometry and electronic structure. For instance, the crystal structure of a benzenesulfonamide compound showed π–π interactions and hydrogen bonding, forming a three-dimensional network (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including cyclization, nucleophilic substitution, and condensation reactions, leading to a wide range of biological activities. For example, certain derivatives have been investigated for their anticancer and antimicrobial activities (El-Gaby et al., 2018).

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with pharmacological properties relevant to gastro-intestinal diagnostics and treatment, showcases the potential for compounds with complex molecular structures in medical research. It aids in radiological identification of small intestine lesions, facilitates various medical procedures, and has been evaluated for its effects on post-operative vomiting and radiation sickness. This highlights the utility of such compounds in enhancing diagnostic accuracy and therapeutic outcomes in gastro-intestinal disorders (Pinder et al., 2012).

Biological Significance of Heterocyclic Compounds

The review on triazine scaffolds underscores the significance of heterocyclic compounds, including benzene derivatives, in medicinal chemistry. Triazine and its analogs, by virtue of their diverse biological activities, offer a scaffold for developing future drugs with a wide spectrum of pharmacological effects. This underlines the potential of complex heterocycles in drug development and the broad applicability of such structures in addressing various therapeutic needs (Verma et al., 2019).

Advanced Oxidation Processes

Research into the degradation of acetaminophen by advanced oxidation processes reveals the environmental impact and biotoxicity considerations of pharmaceutical compounds. This study exemplifies the importance of understanding the environmental fate and potential toxicity of degradation products, contributing to the development of safer and more sustainable pharmaceutical disposal and treatment methods (Qutob et al., 2022).

properties

IUPAC Name

3,4-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-16(20-21-17)11-2-4-12(5-3-11)22-26(23,24)13-6-7-14(18)15(19)10-13/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLKAXYQJYKKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

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